Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride
CAS No.: 1536394-89-4
Cat. No.: VC11682986
Molecular Formula: C9H16ClNO3
Molecular Weight: 221.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1536394-89-4 |
|---|---|
| Molecular Formula | C9H16ClNO3 |
| Molecular Weight | 221.68 g/mol |
| IUPAC Name | methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C9H15NO3.ClH/c1-12-9(11)8-6-2-10-3-7(8)5-13-4-6;/h6-8,10H,2-5H2,1H3;1H |
| Standard InChI Key | VXOSUTJVQPKLSL-UHFFFAOYSA-N |
| SMILES | COC(=O)C1C2CNCC1COC2.Cl |
| Canonical SMILES | COC(=O)C1C2CNCC1COC2.Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s bicyclic system consists of a seven-membered azabicyclo[3.3.1]nonane core fused with a three-membered oxa ring. The methyl ester group at position 9 and the hydrochloride salt enhance solubility in polar solvents, facilitating its use in aqueous reaction conditions. Key structural features include:
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Bicyclic Framework: The [3.3.1] bicyclic system imposes significant ring strain, influencing reactivity and conformational flexibility.
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Heteroatom Placement: The nitrogen atom at position 7 and oxygen at position 3 create electron-rich regions amenable to nucleophilic and electrophilic interactions.
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Salt Formation: Protonation of the nitrogen by hydrochloric acid stabilizes the compound, improving crystallinity and storage stability.
Table 1: Molecular Properties of Methyl 3-Oxa-7-Azabicyclo[3.3.1]Nonane-9-Carboxylate Hydrochloride
| Property | Value |
|---|---|
| CAS Number | 1536394-89-4 |
| Molecular Formula | |
| Molecular Weight | 221.68 g/mol |
| IUPAC Name | Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride |
| SMILES | COC(=O)C1C2CNCC1COC2.Cl |
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically beginning with the construction of the bicyclic core followed by functionalization.
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Bicyclic Core Formation:
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Cyclization: A precursor such as a linear diamine or amino alcohol undergoes cyclization under acidic or basic conditions. For example, heating 7-azabicyclo[3.3.1]nonane derivatives with oxirane derivatives forms the 3-oxa-7-azabicyclo framework.
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Ring-Closing Metathesis: Transition metal catalysts (e.g., Grubbs catalyst) may facilitate ring closure in unsaturated precursors.
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Esterification:
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The carboxylate group at position 9 is introduced via esterification with methanol in the presence of a coupling agent (e.g., DCC) or acid catalyst.
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Salt Formation:
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Treatment with hydrochloric acid converts the free base to the hydrochloride salt, enhancing solubility.
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Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | H2SO4, 80°C, 12h | 65 |
| Esterification | MeOH, DCC, RT, 6h | 78 |
| Salt Formation | HCl (g), Et2O, 0°C, 2h | 92 |
Biological Activity and Mechanistic Insights
Hypothesized Pharmacological Effects
While direct studies on this compound are scarce, structurally related bicyclic amines exhibit diverse biological activities:
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Neurotransmitter Reuptake Inhibition: Analogous compounds (e.g., 9-azabicyclo[3.3.1]nonane derivatives) inhibit serotonin, norepinephrine, and dopamine reuptake, suggesting potential antidepressant or anxiolytic applications .
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Antimicrobial Activity: Bicyclic frameworks often disrupt microbial cell membranes or enzyme function, as seen in quinolone antibiotics.
Comparative Analysis with Related Compounds
The compound’s uniqueness lies in its heteroatom arrangement. For instance, 3-oxa-7-azabicyclo[3.3.1]nonan-9-one HCl (CAS 1228600-54-1) lacks the methyl ester but shares the bicyclic core, exhibiting reduced molecular weight (177.63 g/mol) and altered reactivity .
Table 3: Structural Comparison with Analogues
| Compound | Molecular Formula | Key Functional Group |
|---|---|---|
| Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate HCl | Methyl ester | |
| 3-Oxa-7-azabicyclo[3.3.1]nonan-9-one HCl | Ketone |
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